
Hexamethyltrisilirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamethyltrisilirane is an organosilicon compound with the molecular formula Si₃(CH₃)₆. It is a colorless liquid that is soluble in organic solvents. This compound is notable for its unique structure, which includes three silicon atoms bonded in a linear arrangement, each bonded to two methyl groups. This compound is used in various chemical reactions and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexamethyltrisilirane can be synthesized through several methods. One common method involves the reaction of trimethylsilyl chloride with a reducing agent such as potassium graphite. The reaction proceeds as follows: [ 2 \text{(CH}_3\text{)}_3\text{SiCl} + \text{K} \rightarrow \text{Si}_3\text{(CH}_3\text{)}_6 + \text{KCl} ]
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically involves the use of high-purity reagents and solvents, as well as advanced purification techniques to remove any by-products or impurities.
Análisis De Reacciones Químicas
Types of Reactions: Hexamethyltrisilirane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon dioxide and other silicon-containing compounds.
Reduction: Can be reduced to form simpler silicon compounds.
Substitution: Undergoes substitution reactions where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically requires an oxidizing agent such as hydrogen peroxide or ozone.
Reduction: Often involves the use of reducing agents like lithium aluminum hydride.
Substitution: Can be carried out using halogenating agents or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon dioxide, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Hexamethyltrisilirane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other organosilicon compounds and as a precursor in chemical vapor deposition techniques.
Biology: Employed in the modification of biological molecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicon-based materials and coatings, as well as in the semiconductor industry for surface treatment and adhesion promotion.
Mecanismo De Acción
The mechanism of action of hexamethyltrisilirane involves its ability to form strong bonds with other elements, particularly oxygen and carbon. This reactivity is due to the presence of silicon atoms, which can form stable bonds with a variety of elements. The compound’s molecular targets and pathways include:
Silicon-Oxygen Bond Formation: Reacts with oxygen-containing compounds to form stable silicon-oxygen bonds.
Silicon-Carbon Bond Formation: Engages in reactions with carbon-containing compounds to form silicon-carbon bonds.
Comparación Con Compuestos Similares
Hexamethyltrisilirane can be compared to other similar organosilicon compounds, such as:
Hexamethyldisilazane: Contains two silicon atoms bonded to nitrogen and is used as a silylation agent.
Hexamethyldisiloxane: Contains two silicon atoms bonded to oxygen and is used as a solvent and reagent in organic synthesis.
Uniqueness: this compound is unique due to its three-silicon atom structure, which imparts distinct reactivity and stability compared to other organosilicon compounds. This makes it particularly useful in applications requiring high thermal stability and reactivity.
Propiedades
Número CAS |
79984-93-3 |
|---|---|
Fórmula molecular |
C6H18Si3 |
Peso molecular |
174.46 g/mol |
Nombre IUPAC |
1,1,2,2,3,3-hexamethyltrisilirane |
InChI |
InChI=1S/C6H18Si3/c1-7(2)8(3,4)9(7,5)6/h1-6H3 |
Clave InChI |
RWWSXNKVUWCKNF-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1([Si]([Si]1(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



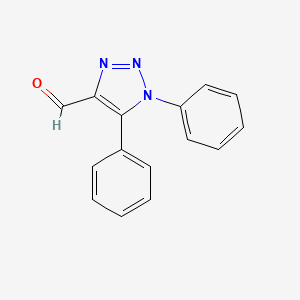
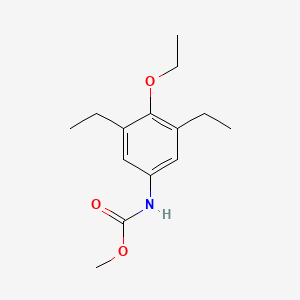
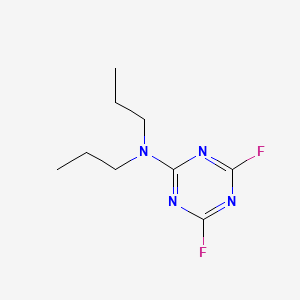
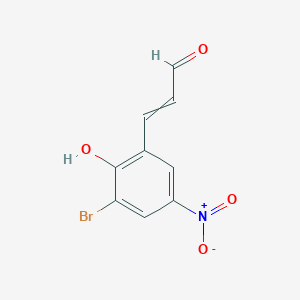
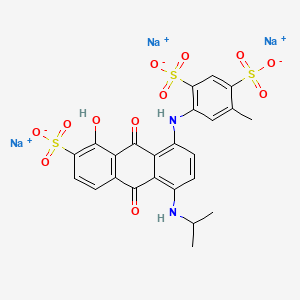
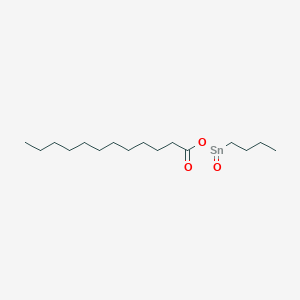
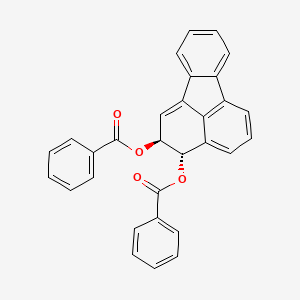
![2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid](/img/structure/B14418210.png)

![5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14418229.png)


![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
